4-(4-Methylphenyl)-1,3-thiazole-2-thiol

Antibacterial Bismuth complexes Thiazole ligands

Researchers requiring a thiazole-2-thiol scaffold with enhanced lipophilicity (est. logP ~3.2) face a gap: analogs like 4-phenylthiazole-2-thiol offer different membrane permeability, compromising target engagement for intracellular or BBB targets. 4-(4-Methylphenyl)-1,3-thiazole-2-thiol directly addresses this. - Core medchem building block for anticancer, anti-infective & neuro SAR libraries. - Thiol group enables rapid conjugation to probes, biomolecules, or metal complexes. - Supplied with batch-specific HPLC/NMR data for reproducible synthesis & material science applications.

Molecular Formula C10H9NS2
Molecular Weight 207.3 g/mol
CAS No. 2103-92-6
Cat. No. B184262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-1,3-thiazole-2-thiol
CAS2103-92-6
Molecular FormulaC10H9NS2
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=S)N2
InChIInChI=1S/C10H9NS2/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12)
InChIKeyIFHSFJUUGCCKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylphenyl)-1,3-thiazole-2-thiol: Sourcing and Procurement Guide


4-(4-Methylphenyl)-1,3-thiazole-2-thiol (CAS 2103-92-6) is a heterocyclic compound belonging to the class of aryl-substituted thiazole-2-thiols, also known as 4-p-tolylthiazole-2-thiol [1]. It is characterized by a thiazole ring core substituted at the 4-position with a 4-methylphenyl (p-tolyl) group and featuring a thiol group at the 2-position. This structure makes it a versatile building block in medicinal chemistry and materials science. The compound is commercially available from multiple suppliers, primarily as a research chemical, with standard purity levels typically specified at 95% or 98%, and is often accompanied by batch-specific analytical data such as NMR, HPLC, or GC for quality assurance .

1 Research-grade building block with specified purity and batch-specific analytical documentation
2 Thiol and aryl groups enable versatile synthetic derivatization for medicinal chemistry and materials science
3 Commercially available from multiple suppliers, supporting reproducible procurement

Why This Thiazole-2-thiol Is Not Interchangeable with Analogs


In scientific research and chemical procurement, the substitution of one thiazole-2-thiol derivative for another is not straightforward and can lead to significant differences in experimental outcomes. The nature of the substituent at the 4-position of the thiazole ring, such as the 4-methylphenyl group in this compound, directly influences key molecular properties including lipophilicity, electronic distribution, and steric bulk [1]. These factors are critical determinants of a compound's biological activity, binding affinity, and overall physicochemical behavior. Therefore, using a less lipophilic analog like 4-methylthiazole-2-thiol (logP ≈ 1.5) or the unsubstituted 4-phenylthiazole-2-thiol (logP = 3.26) [2] will yield a molecule with different solubility, permeability, and target interaction profiles, making them poor substitutes in applications where the specific properties of the 4-p-tolyl group are required.

Target Compound
4-(4-Methylphenyl)-1,3-thiazole-2-thiol
Common Analogs
4-methylthiazole-2-thiol, 4-phenylthiazole-2-thiol

4-Methylphenyl substitution raises lipophilicity relative to 4-methyl or unsubstituted phenyl analogs, potentially shifting solubility and permeability profiles.

Aryl substitution pattern influences metal complex antibacterial activity; analog complexes may exhibit altered potency.

Steric and electronic differences from the 4-methylphenyl group can modify binding affinity and reactivity compared to simpler aryl-thiazoles.

Quantitative Evidence for Selecting This Building Block


Antibacterial Activity of Bismuth(III) Complexes

While direct antibacterial data for the free thiol is limited, studies on its bismuth(III) complexes provide crucial comparative insight. Complexes derived from 4-phenylthiazole-2-thiol (MBT(H)) exhibited MIC values of 0.6 μg/mL against S. aureus. Critically, a comparison with the analogous complex derived from 4-bromophenylthiazole-2-thiol ([Bi(4-BrMTD)3]) revealed a significant hundred-fold enhanced activity against S. aureus, MRSA, VRE, and E. faecalis for the brominated analog [1]. This stark difference underscores the profound impact of aryl ring substitution on the resultant biological activity of the metal complexes, indicating that the 4-methylphenyl group in the target compound is likely to confer distinct activity profiles compared to unsubstituted or halogenated analogs.

Antibacterial Complex Activity
Class-level inference
100-fold enhanced activity of brominated analog complex vs. phenyl complex
Indicates aryl substitution may impact antibacterial complex potency
Data from bismuth(III) complexes; free thiol not directly tested
Antibacterial Bismuth complexes Thiazole ligands

Antifungal Potential Against Candida albicans

Studies suggest that 4-(4-Methylphenyl)-1,3-thiazole-2-thiol may exert antifungal effects against Candida albicans. The proposed mechanism involves the thiazole moiety enhancing membrane permeability and disrupting fungal cell integrity . While specific MIC values for this compound are not provided in the source, the class of compounds is known for antifungal activity. For comparison, studies on other thiazole derivatives have reported MIC values in the range of 0.06-0.23 mg/mL against Candida albicans [1], providing a quantitative baseline for antifungal potency within this chemical family.

Antifungal Potential
Supporting evidence
Class-level MIC range: 0.06–0.23 mg/mL for related thiazole derivatives
May support antifungal SAR studies; specific data for this compound not reported
Comparator data; verify with target compound
Antifungal Candida albicans Thiazole derivatives

Balanced Lipophilicity for Drug-Like Properties

The calculated partition coefficient (clogP) for 4-(4-Methylphenyl)-1,3-thiazole-2-thiol is approximately 3.2, a value inferred from the known logP of 3.26 for its analog, 4-phenylthiazole-2-thiol [1]. In contrast, the unsubstituted 4-methylthiazole-2-thiol has a significantly lower logP of ~1.5 . The higher lipophilicity conferred by the 4-methylphenyl group suggests improved membrane permeability compared to less substituted analogs, a key parameter in drug development. This positions the compound as a more favorable scaffold for designing molecules intended for intracellular or CNS targets, where higher logP values are often desirable.

Lipophilicity (logP)
Cross-study comparable
Estimated logP ≈ 3.2
Higher lipophilicity may support membrane permeability studies compared to less substituted analogs
Inferred from 4-phenylthiazole-2-thiol logP 3.26
Lipophilicity LogP Drug-likeness

Purity and Analytical Documentation for Reproducibility

Reputable suppliers offer 4-(4-Methylphenyl)-1,3-thiazole-2-thiol with standard purities of 95% or 98% . A key differentiator is the availability of batch-specific analytical data. For example, Bidepharm provides detailed batch quality inspection reports including NMR, HPLC, and GC, ensuring identity and purity verification . In contrast, many smaller vendors or less specialized chemical suppliers may offer the compound with only a stated purity claim and no supporting analytical documentation.

Analytical Documentation
Data to verify
Batch-specific NMR, HPLC, GC reports from select suppliers
Availability of analytical data may support batch verification and reproducibility
Verify documentation with specific vendor
Purity Analytical data Quality control

Optimal R&D Application Scenarios


Lipophilic Drug Candidate Development

This compound is best applied as a core scaffold in medicinal chemistry projects where enhanced lipophilicity (estimated logP ≈ 3.2) is a desired property. The 4-methylphenyl group confers greater membrane permeability compared to less substituted analogs, making it a strategic choice for designing compounds intended for intracellular targets or those requiring blood-brain barrier penetration [1]. It serves as a privileged structure for generating libraries of thiazole derivatives to explore structure-activity relationships (SAR) in drug discovery programs targeting cancer, infectious diseases, or neurological disorders.

Antibacterial and Antifungal Lead Discovery

Based on class-level evidence, 4-(4-Methylphenyl)-1,3-thiazole-2-thiol is a valuable starting material for synthesizing novel antibacterial and antifungal agents. The thiazole ring is a known pharmacophore in many antimicrobial drugs [1]. The compound's potential to form bioactive metal complexes, as demonstrated with bismuth(III), makes it a promising ligand for developing next-generation anti-infective metallodrugs [1]. Its specific substitution pattern can be exploited to fine-tune activity and selectivity against resistant pathogens like MRSA and VRE.

Chemical Biology with a Thiol-Reactive Handle

The thiol group at the 2-position provides a reactive handle for further functionalization, such as alkylation, arylation, or conjugation to larger biomolecules or probes. This makes the compound useful in chemical biology for creating activity-based probes (ABPs) or for modifying surfaces and nanoparticles. The lipophilic nature of the molecule, combined with the versatile thiol, allows for the creation of tools that can be used to study protein function, map binding sites, or develop targeted drug delivery systems.

Materials Science: Functional Ligands and Precursors

As a heteroaromatic thiol, 4-(4-Methylphenyl)-1,3-thiazole-2-thiol can act as a ligand for transition metals, forming coordination complexes with unique electronic and optical properties. It can be used to synthesize functional materials for catalysis, sensing, or optoelectronics. The aromatic ring offers a site for further modification, allowing for the tuning of material properties. Its commercial availability at defined purity levels with analytical support ensures reproducibility in materials synthesis [1].

Application
Selection Property
Validation Focus
Lipophilic scaffold design
Higher lipophilicity vs. simpler analogs supports permeability screening
Permeability and target engagement assays
Antibacterial and antifungal ligand synthesis
Thiazole-thiol ligand for metal complex formation
Antimicrobial activity screening in metal complexes
Thiol-reactive probe development
Thiol group enables conjugation and functionalization
Bioconjugation and probe stability assays
Coordination chemistry and materials precursor
Heteroaromatic thiol ligand for transition metals
Optical/electronic property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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